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molecular formula C13H16O3 B065338 Ethyl 4-(3-oxobutyl)benzoate CAS No. 174666-19-4

Ethyl 4-(3-oxobutyl)benzoate

Cat. No. B065338
M. Wt: 220.26 g/mol
InChI Key: GYHQHPIRJZUHHD-UHFFFAOYSA-N
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Patent
US05929120

Procedure details

3-Hydroxy-1-butene (Aldrich) (2.15 mL, 25 mmol), ethyl 4-iodobenzoate (5.52 g, 20 mmol), Et3N (3.5 mL, 25 mmol) and Pd(OAc)2 (19 mg, 0.08 mmol) were combined in 6 mL CH3CN, sealed in a glass pressure tube and heated at 100° for 3 h. The mixture was cooled, diluted with Et2O, washed with water, 1N NaOH, 5% KHSO4, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, 10% EtOAc/hexanes) provided 21-1 as a white crystalline solid.
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
19 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:5])[CH:3]=[CH2:4].I[C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1.CCN(CC)CC>CC#N.CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[O:1]=[C:2]([CH3:5])[CH2:3][CH2:4][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
2.15 mL
Type
reactant
Smiles
OC(C=C)C
Step Two
Name
Quantity
5.52 g
Type
reactant
Smiles
IC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
19 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed in a glass pressure tube
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with water, 1N NaOH, 5% KHSO4, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
O=C(CCC1=CC=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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